(3E,5Z)-3,5-Undecadien-2-one
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Overview
Description
(3E,5Z)-3,5-Undecadien-2-one: is an organic compound belonging to the class of unsaturated ketones. It is characterized by a double bond in the 3E and 5Z positions and a ketone functional group at the second carbon atom. This compound is known for its distinctive odor and is often used in fragrances and flavorings.
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common synthetic route involves the dehydration of appropriate alcohols under acidic conditions. For instance, the dehydration of undec-3-en-2-ol can yield this compound.
Ozonolysis of Alkenes: Another method involves the ozonolysis of alkenes followed by reductive workup to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through catalytic processes that optimize yield and purity. These methods often involve the use of transition metal catalysts and controlled reaction environments to ensure the formation of the (3E,5Z) isomer.
Chemical Reactions Analysis
(3E,5Z)-3,5-Undecadien-2-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or esters. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where the double bonds may be targeted by halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and oxygen (O2) in the presence of a catalyst.
Reduction: LiAlH4, NaBH4, and hydrogen (H2) in the presence of a catalyst.
Substitution: Halogens (Br2, Cl2), hydrohalic acids (HCl, HBr).
Major Products Formed:
Oxidation: Undecanedioic acid, undecanoic acid esters.
Reduction: Undec-3-en-2-ol.
Substitution: Dibromides, dichlorides, and other halogenated derivatives.
Scientific Research Applications
(3E,5Z)-3,5-Undecadien-2-one: has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its role in biological systems, including its potential as a signaling molecule.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.
Industry: It is utilized in the fragrance and flavor industry due to its unique odor profile.
Mechanism of Action
The mechanism by which (3E,5Z)-3,5-Undecadien-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
(3E,5Z)-3,5-Undecadien-2-one: is compared with other similar compounds, such as:
(3E,5E)-3,5-Undecadien-2-one: This isomer has a different geometric configuration and may exhibit different chemical and biological properties.
Undecanone: A related compound without the double bonds, which may have different reactivity and applications.
The uniqueness of this compound lies in its specific geometric isomerism and the resulting distinct properties and applications.
Properties
CAS No. |
113388-24-2 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(3E,5Z)-undeca-3,5-dien-2-one |
InChI |
InChI=1S/C11H18O/c1-3-4-5-6-7-8-9-10-11(2)12/h7-10H,3-6H2,1-2H3/b8-7-,10-9+ |
InChI Key |
RCFOEQFXUGQOMT-UQGDGPGGSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C\C(=O)C |
Canonical SMILES |
CCCCCC=CC=CC(=O)C |
Origin of Product |
United States |
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